molecular formula C10H9FN2 B1532209 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole CAS No. 2138219-30-2

4-(2-Fluorophenyl)-3-methyl-1H-pyrazole

Cat. No. B1532209
M. Wt: 176.19 g/mol
InChI Key: MTNHJLFUTBDIAR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the synthesis .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including compounds related to 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole, have shown significant medicinal potential. For instance, a study by Thangarasu et al. (2019) focused on the synthesis and biological evaluation of novel pyrazole derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study highlighted the interaction between synthesized compounds and key enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammation and breast cancer. The findings suggest that some pyrazole derivatives exhibit promising COX-2 inhibition and anti-inflammatory properties, potentially positioning them as future candidates for COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Photophysical and Material Science Applications

Research by Fahrni et al. (2003) explored the photophysical properties of 1,3,5-triaryl-2-pyrazoline fluorophores, which are structurally related to 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole. The study involved structural characterization and the investigation of photoinduced electron-transfer thermodynamics. The findings revealed that the photophysical properties of these fluorophores can be significantly influenced by aryl substituents, making them attractive for biological applications such as intracellular pH probes (Fahrni, Yang, & VanDerveer, 2003).

Synthesis and Reactivity Studies

Surmont et al. (2011) conducted a study on the synthesis of 3-amino-4-fluoropyrazoles, demonstrating a synthetic strategy that includes monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. This research provides insights into the functionalization of pyrazoles, offering valuable methodologies for the development of fluorinated pyrazoles with additional functional groups for medicinal chemistry applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Sensing Applications

A novel application of pyrazoline derivatives in sensing was reported by Bozkurt and Gul (2018). They developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+ ions. The compound demonstrated a significant decrease in fluorescence intensity upon binding with Hg2+, showcasing its potential as a selective fluorometric "turn-off" sensor for mercury ion detection (Bozkurt & Gul, 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves the potential applications and research directions for the compound. It could include its uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNHJLFUTBDIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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